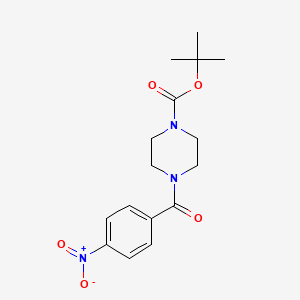
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is an organic compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperazine ring, a tert-butyl group, and a 4-nitrobenzoyl moiety. This compound is of interest due to its potential applications in pharmaceutical chemistry and material science.
Synthesis Analysis
The synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate and related compounds typically involves nucleophilic substitution reactions. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using amination of 4-iodo-2-methyl-6-nitroaniline with a catalyst system comprising CuI, ethylene glycol, and potassium phosphate . Similarly, the title compound was obtained through a nucleophilic substitution reaction, although the specific details of the synthesis are not provided in the abstracts .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate has been confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry (MS) . X-ray diffraction has been used to determine the crystal structure, and density functional theory (DFT) calculations have been performed to compare with the experimental data and to analyze the molecular electrostatic potential and frontier molecular orbitals . These studies reveal the stability of the molecular structure and conformations.
Chemical Reactions Analysis
The tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a versatile intermediate that can undergo various chemical reactions. For example, it can be used in the synthesis of biologically active benzimidazole compounds . The presence of the nitro group and the piperazine ring allows for further functionalization and the creation of complex molecules with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate and related compounds have been studied using DFT, revealing insights into their physicochemical characteristics . The molecular electrostatic potential and frontier molecular orbitals indicate the reactivity and interaction potential of the molecule. However, specific physical properties such as melting point, solubility, and stability are not detailed in the provided abstracts.
Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a key intermediate for benzimidazole compounds with biological activity (Liu Ya-hu, 2010). Additionally, it has been employed in the synthesis of other derivatives, like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which was characterized through various spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Crystallography and Molecular Structure
The molecular and crystal structure of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate has been a subject of study to understand its properties better. Research involving single crystal X-ray diffraction and density functional theory has provided insights into its stability and molecular conformations (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).
Biological Evaluation
There's research on the biological evaluation of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate derivatives. For example, its analogues have been synthesized and screened for in vitro antibacterial and anthelmintic activities, demonstrating moderate efficacy in these areas (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Anticorrosive Properties
Interestingly, certain derivatives like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been investigated for their anticorrosive behavior on carbon steel in acidic solutions, showcasing notable efficacy (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-10-8-17(9-11-18)14(20)12-4-6-13(7-5-12)19(22)23/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGPWZQBCGONPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377456 | |
| Record name | tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | |
CAS RN |
509073-62-5 | |
| Record name | 1,1-Dimethylethyl 4-(4-nitrobenzoyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509073-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

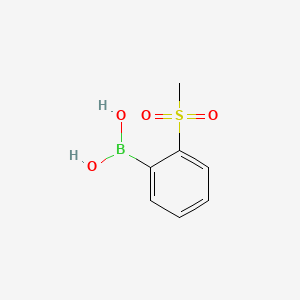
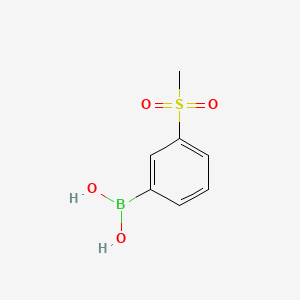
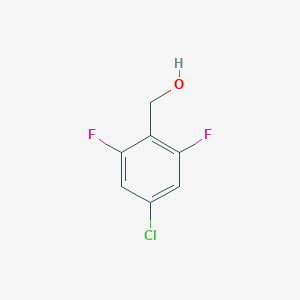
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)
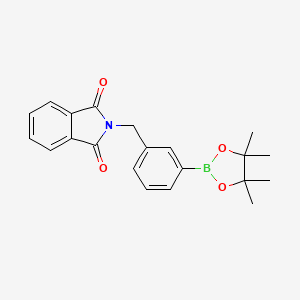
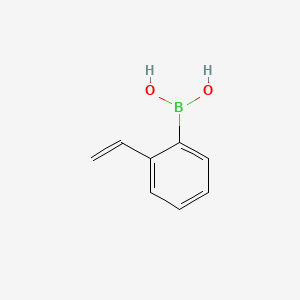

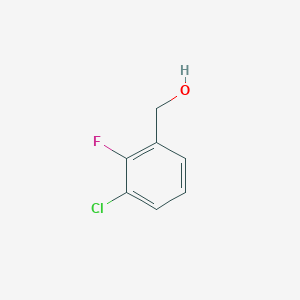
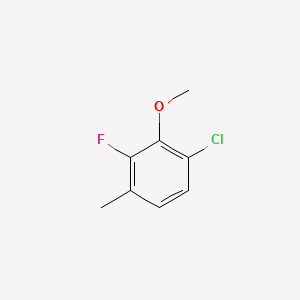
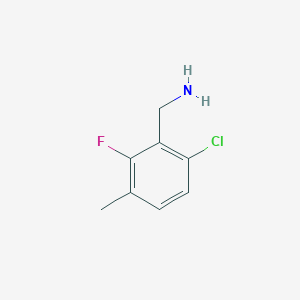
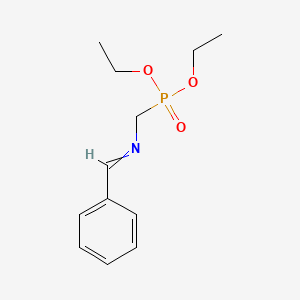
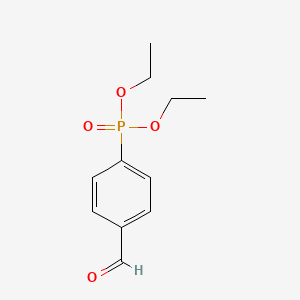
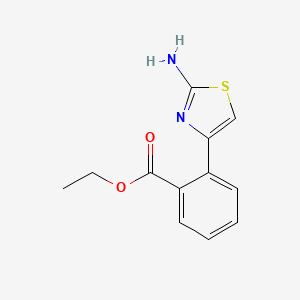
![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)